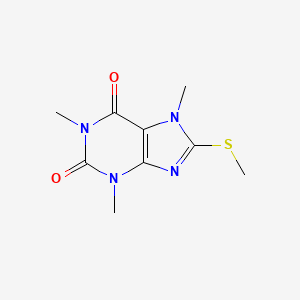
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as A-412997, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the isoxazolecarboxamide class of compounds, which are known to have a wide range of biological activities.
Applications De Recherche Scientifique
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain. Additionally, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Furthermore, this compound has been shown to have potential applications in the treatment of anxiety and depression.
Mécanisme D'action
The mechanism of action of 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it is believed that this compound acts by modulating the activity of ion channels in the nervous system. Specifically, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to modulate the activity of the GABA-A receptor, which is a key regulator of neuronal excitability.
Biochemical and Physiological Effects
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to have potent analgesic and anti-inflammatory properties, which are likely mediated by its ability to modulate the activity of the GABA-A receptor. Additionally, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anticonvulsant properties, which are likely mediated by its ability to modulate the activity of ion channels in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is that it has been extensively studied and characterized. This compound has been shown to have potent analgesic, anti-inflammatory, and anticonvulsant properties, making it a valuable tool for studying these biological processes. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, this compound may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide. One potential direction is to further elucidate the mechanism of action of this compound. Specifically, it would be valuable to determine the precise molecular targets of this compound and how it modulates their activity. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of anxiety and depression. Finally, it would be valuable to explore the potential of this compound as a lead compound for the development of new analgesic and anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the reaction of 2-ethylphenylhydrazine with acetic anhydride to form 2-acetyl-2-ethylphenylhydrazine. This intermediate is then reacted with methyl isoxazole-4-carboxylate to form 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide.
Propriétés
IUPAC Name |
3-ethyl-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-11-8-6-7-9-13(11)16-15(18)14-10(3)19-17-12(14)5-2/h6-9H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEWWDRLUDRZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(ON=C2CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)




![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)

![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)